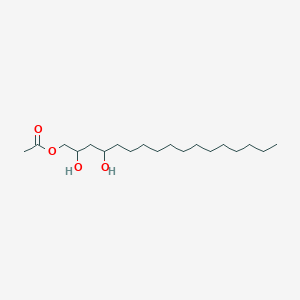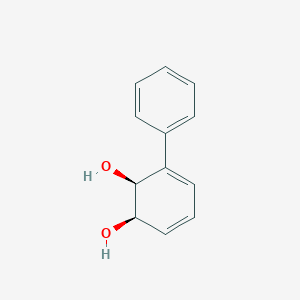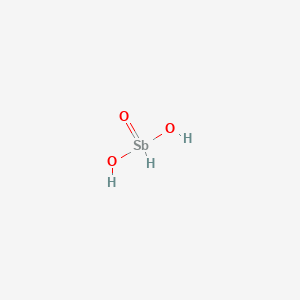
2,4-Dihydroxyheptadecyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dihydroxyheptadecyl acetate is a long-chain fatty alcohol.
科学的研究の応用
Soil Microbial Impact
Research has shown that long-term applications of 2,4-dichlorophenoxy acetate (a related compound to 2,4-Dihydroxyheptadecyl acetate) can affect soil microbial populations and biochemical processes. In a study conducted over 15 years, it was observed that fungal, bacterial, and actinomycete populations, along with microbial biomass C and N, were reduced due to 2,4-D treatment. The study highlights the potential environmental impact of such compounds on soil health and nutrient cycling (Rai, 1992).
Adsorption and Degradation
The process of adsorption and degradation of compounds similar to this compound has been extensively studied. For instance, research on 2,4-dichlorophenoxy-acetic acid (2,4-D) demonstrated significant adsorption capacity by granular activated carbon, suggesting potential methods for removing such compounds from aqueous solutions. This study provides insight into the treatment and management of water contaminated with similar compounds (Aksu & Kabasakal, 2004).
Impact on Biogas Production
Another study evaluated the effect of herbicidal ionic liquids, including derivatives of 2,4-dichlorophenoxyacetic acid, on biogas-producing microbial communities. The research revealed significant shifts in microbial populations upon exposure to these compounds, underscoring the ecological and biotechnological implications of such chemicals (Czarny et al., 2019).
Aquatic Plant Management
2,4-D has been used for aquatic plant management, particularly in controlling nonnative plants like Eurasian watermilfoil. A study investigating the efficacy and selectivity of 2,4-D in aquatic environments provides insights into its utility and environmental impact in aquatic ecosystems (Nault et al., 2014).
Ionizing Radiation Degradation
The degradation of 2,4-D by ionizing radiation has been demonstrated as a promising method for herbicide decomposition. This research shows how ionizing radiation can be used for effective environmental remediation of contaminants similar to this compound (Zona et al., 2002).
Advanced Oxidation Processes
The use of advanced oxidation processes (AOPs) like UV-H2O2 has been studied for the degradation of 2,4-D. This research is relevant for understanding the chemical transformation and environmental fate of similar compounds (Adak et al., 2019).
特性
分子式 |
C19H38O4 |
|---|---|
分子量 |
330.5 g/mol |
IUPAC名 |
2,4-dihydroxyheptadecyl acetate |
InChI |
InChI=1S/C19H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(21)15-19(22)16-23-17(2)20/h18-19,21-22H,3-16H2,1-2H3 |
InChIキー |
ZBVKFVTUHVIICH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(CC(COC(=O)C)O)O |
正規SMILES |
CCCCCCCCCCCCCC(CC(COC(=O)C)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1aH-indeno[1,2-b]oxirene](/img/structure/B1234523.png)



![(2R,4S)-4-[[anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid](/img/structure/B1234528.png)
![(17S)-17-[2-[4-[2,6-bis(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl]-1-oxoethyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1234529.png)


![N~1~-((1E)-{2-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)-1H-tetrazole-1,5-diamine](/img/structure/B1234535.png)
![(2S)-N-[(6S,9S,16S,17S,20R,23R)-7,21-dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-hydroxy-2-[(2R,5R,6R)-2-hydroxy-6-methyl-5-[(2S)-2-methylbutyl]oxan-2-yl]propanamide](/img/structure/B1234537.png)
![N-[1-[(4-fluorophenyl)methyl]-4-pyrazolyl]-5-(2-furanyl)-3-isoxazolecarboxamide](/img/structure/B1234540.png)
![11,11-Dimethyl-4,8-dimethylene-5-bicyclo[7.2.0]undecanone oxime](/img/structure/B1234541.png)
